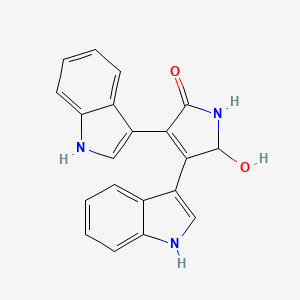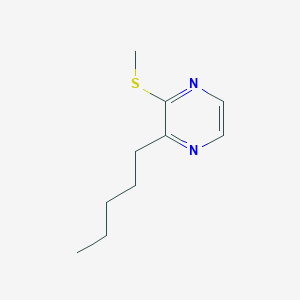
Pyrazine, 3-methylthio-2-pentyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine, 3-methylthio-2-pentyl: is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.312 . It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. Pyrazines are known for their diverse biological activities and are often used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 3-methylthio-2-pentyl typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: Pyrazine, 3-methylthio-2-pentyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides or ketones, while reduction may yield alcohols or hydrocarbons.
科学的研究の応用
Chemistry: Pyrazine, 3-methylthio-2-pentyl is used in organic synthesis as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.
Biology: In biological research, this compound is studied for its potential biological activities. Pyrazine derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor properties .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
作用機序
The mechanism of action of Pyrazine, 3-methylthio-2-pentyl involves its interaction with specific molecular targets and pathways. Pyrazines are known to possess electron-accepting capacity and can form hydrogen bonds, enhancing their target binding ability . The specific molecular targets and pathways involved depend on the biological activity being studied. For example, pyrazine derivatives with antitumor activity may interact with cellular pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Pyrazine, 2-methyl-3-(methylthio)-: This compound has a similar structure but differs in the position of the methylthio group.
Pyrazine, 2-ethyl-3-(methylthio)-: This compound has an ethyl group instead of a pentyl group.
Uniqueness: Pyrazine, 3-methylthio-2-pentyl is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its longer alkyl chain (pentyl group) may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with shorter alkyl chains.
特性
CAS番号 |
113685-87-3 |
|---|---|
分子式 |
C10H16N2S |
分子量 |
196.31 g/mol |
IUPAC名 |
2-methylsulfanyl-3-pentylpyrazine |
InChI |
InChI=1S/C10H16N2S/c1-3-4-5-6-9-10(13-2)12-8-7-11-9/h7-8H,3-6H2,1-2H3 |
InChIキー |
QPQMKGUVJKDKOV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=NC=CN=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



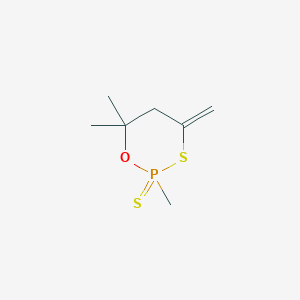
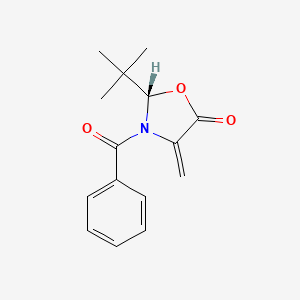

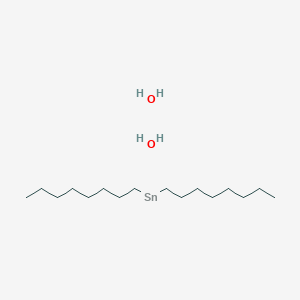

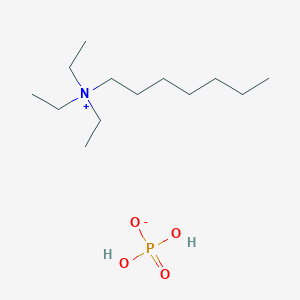
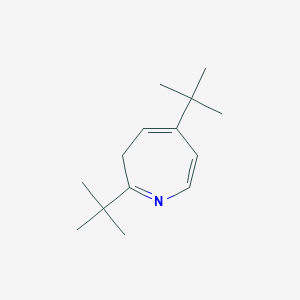
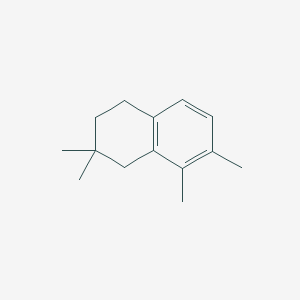
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
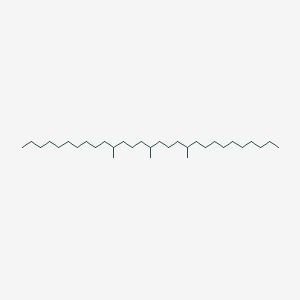
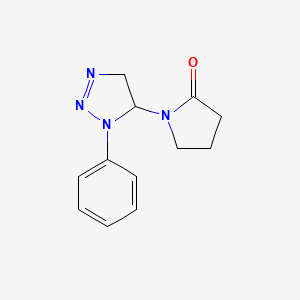
![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
